4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c1-11-3-2-4-15-17(11)24-20(29-15)23-16(26)9-14-10-28-19(22-14)25-18(27)12-5-7-13(21)8-6-12/h2-8,10H,9H2,1H3,(H,22,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYGODRVXZGXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is the cyclooxygenase (COX) enzymes. COX enzymes are essential for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound this compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation.
Biological Activity
The compound 4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a novel benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including structure-activity relationships (SAR), cytotoxicity assessments, and mechanisms of action.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of 4-methylbenzo[d]thiazole derivatives with various acylating agents. The synthetic pathway typically involves:
- Formation of the thiazole core : The initial step includes the reaction of appropriate thioketones with amines to form benzothiazole derivatives.
- Acylation : The benzothiazole derivative is then acylated using chloroacetyl chloride in the presence of a base, yielding the desired compound.
Anticancer Properties
Recent studies have demonstrated that This compound exhibits significant cytotoxic activity against various cancer cell lines.
- Cytotoxicity Assays : The compound was evaluated for its cytotoxic effects using MTT assays across multiple cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Results indicated IC50 values ranging from 3.58 to 15.36 μM, demonstrating potent activity compared to standard chemotherapeutics like sorafenib .
-
Mechanism of Action : The mechanism underlying its anticancer effects appears to involve:
- Apoptosis Induction : Flow cytometry analysis showed that treatment with the compound significantly increased early and late apoptotic cells, indicating its ability to trigger programmed cell death .
- Cell Cycle Arrest : The compound caused G2-M and S-phase arrest, further contributing to its efficacy against cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzothiazole nucleus enhance biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methyl) at specific positions on the benzothiazole ring increases potency.
- Binding Affinity : Molecular docking studies revealed that the compound interacts favorably with critical residues in target proteins involved in cancer progression, such as BRAF and VEGFR-2 .
Comparative Data Table
| Compound Name | IC50 (μM) | Cell Lines Tested | Mechanism of Action |
|---|---|---|---|
| This compound | 3.58 - 15.36 | A431, A549, H1299 | Apoptosis induction, Cell cycle arrest |
| Sorafenib | 0.071 - 0.194 | Various | Kinase inhibition |
Case Studies
In a recent case study focusing on novel benzothiazole derivatives, researchers synthesized and evaluated several compounds similar to This compound . Among these derivatives, several exhibited comparable or superior anticancer activity against human cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that similar compounds disrupt bacterial cell wall synthesis and interfere with protein synthesis pathways, leading to their bactericidal effects .
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Pseudomonas aeruginosa | Weak |
Anticancer Potential
Thiazole derivatives have demonstrated promising anticancer activity. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| U251 (Glioblastoma) | 25 |
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Preliminary studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases .
Case Studies
Several research studies have highlighted the therapeutic potential of thiazole derivatives similar to the compound in focus:
- Antimicrobial Study : A study published in 2022 evaluated a series of thiazole derivatives against common bacterial pathogens. The results indicated that compounds with similar structures exhibited significant antibacterial activity, particularly against Staphylococcus aureus .
- Anticancer Research : In another investigation, a group synthesized various thiazole-based compounds and tested them against multiple cancer cell lines. One derivative showed an IC50 value lower than 30 µM across several tested lines, indicating strong anticancer potential .
- Inflammation Model : A recent study assessed the anti-inflammatory effects of thiazole derivatives in vivo using animal models of arthritis. The results showed reduced swelling and pain, correlating with decreased levels of inflammatory markers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as benzamide-thiazole hybrids, benzo[d]thiazole derivatives, and chloro-substituted heterocycles. Data are compiled from synthesis protocols, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Compounds with triazole linkers (e.g., ) show improved pharmacokinetic properties due to increased solubility and metabolic stability.
Synthetic Routes :
- Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is a common method for synthesizing triazole-containing analogs , whereas the target compound may require stepwise amide coupling and heterocyclic cyclization.
- Piperazine/pyridine-substituted derivatives (e.g., 4e ) utilize nucleophilic substitution, contrasting with the acetamide bridge in the target compound.
Physicochemical Properties :
- Melting points for benzo[d]thiazole hybrids (e.g., 195–240°C ) suggest high crystallinity, likely due to π-π stacking and hydrogen bonding.
- Chloro and nitro substituents (e.g., in 4e ) enhance lipophilicity, which may influence blood-brain barrier penetration.
Biological Implications :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multistep reactions involving thiazole and benzothiazole intermediates. For example, coupling 2-aminothiazole derivatives with substituted benzoyl chlorides in pyridine or ethanol under reflux conditions is a common approach . Optimization strategies include:
- Adjusting stoichiometry of reactants (e.g., equimolar ratios of 5-chlorothiazol-2-amine and 2,4-difluorobenzoyl chloride in pyridine ).
- Using catalysts like triethylamine for nucleophilic substitution reactions .
- Purification via column chromatography and recrystallization (e.g., from methanol or ethanol) to improve yield and purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), amide NH (δ ~10–12 ppm), and methyl/methylene groups (δ 2.0–4.0 ppm) .
- IR Spectroscopy : Identify characteristic bands for amide C=O (~1650–1700 cm⁻¹), thiazole C=N (~1600 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., m/z matching calculated molecular weight ± 0.5 Da) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM, with cisplatin as a positive control .
- Enzyme inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric assays to assess anaerobic metabolism disruption .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL .
Advanced Research Questions
Q. How can computational methods like molecular docking clarify its mechanism of action?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with PFOR (PDB ID: 1B0P) or kinase targets (e.g., EGFR). Key residues for hydrogen bonding include Arg173 and Asp264 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response validation : Re-test conflicting results with standardized protocols (e.g., IC50 values in triplicate).
- Structural analogs : Compare activity of derivatives (e.g., replacing the 4-chlorophenyl group with trifluoromethyl ) to identify SAR trends.
- Meta-analysis : Pool data from multiple studies (e.g., cytotoxicity assays from ) to calculate weighted mean IC50 values.
Q. How can synthetic challenges like low yields in amide coupling steps be addressed?
- Methodology :
- Activating agents : Use HATU or EDC/HOBt for efficient amide bond formation .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C, improving yield by 15–20% .
- Orthogonal protection : Protect reactive amines with Boc/Fmoc groups to prevent side reactions .
Q. What crystallographic data support its molecular conformation in solid-state studies?
- Methodology :
- X-ray diffraction : Resolve crystal structure to confirm planarity of the benzamide-thiazole core and intermolecular hydrogen bonds (e.g., N–H⋯N interactions at 2.8–3.0 Å ).
- Hirshfeld analysis : Quantify non-covalent interactions (e.g., C–H⋯O/F contacts contribute 12–18% to crystal packing ).
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for reactions involving thiazole intermediates to avoid hydrolysis .
- Data validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
- Ethical compliance : Adhere to biosafety protocols for biological testing (e.g., BSL-2 for bacterial assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
